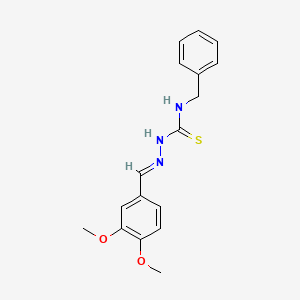![molecular formula C22H26N2O3 B3922655 2-benzyl-4-[3-(4-morpholinyl)benzoyl]morpholine](/img/structure/B3922655.png)
2-benzyl-4-[3-(4-morpholinyl)benzoyl]morpholine
説明
2-benzyl-4-[3-(4-morpholinyl)benzoyl]morpholine, also known as BMBM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BMBM belongs to the class of morpholine derivatives and has a unique chemical structure that gives it distinct properties.
作用機序
2-benzyl-4-[3-(4-morpholinyl)benzoyl]morpholine exerts its therapeutic effects by binding to specific receptors in the body. It has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including cell survival, proliferation, and differentiation. This compound has also been shown to bind to the cannabinoid receptor CB2, which is involved in the regulation of immune function and inflammation. By binding to these receptors, this compound modulates various cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, by suppressing the expression of vascular endothelial growth factor (VEGF). In Alzheimer's disease, this compound has been shown to inhibit the formation of amyloid beta plaques by inhibiting the activity of beta-secretase, which is involved in the production of amyloid beta. This compound has also been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.
実験室実験の利点と制限
2-benzyl-4-[3-(4-morpholinyl)benzoyl]morpholine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. This compound has also been shown to have low toxicity, making it safe for use in lab experiments. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in experiments. This compound also has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for research on 2-benzyl-4-[3-(4-morpholinyl)benzoyl]morpholine. One potential direction is to study its potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. This compound has also been shown to have potential as a neuroprotective agent, and further research could explore its potential in this area. Additionally, research could focus on optimizing the synthesis method of this compound to improve its yield and purity. Lastly, research could explore the use of this compound in combination with other drugs to enhance its therapeutic effects.
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research applications. Its unique chemical structure and mechanism of action make it a potential candidate for the treatment of cancer, Alzheimer's disease, and inflammation. Future research could explore its potential in other diseases and optimize its synthesis method to improve its yield and purity.
科学的研究の応用
2-benzyl-4-[3-(4-morpholinyl)benzoyl]morpholine has shown promising results in various scientific research applications. It has been studied for its potential therapeutic applications in cancer, Alzheimer's disease, and inflammation. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, this compound has been studied for its ability to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease. This compound has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
(2-benzylmorpholin-4-yl)-(3-morpholin-4-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-22(19-7-4-8-20(16-19)23-9-12-26-13-10-23)24-11-14-27-21(17-24)15-18-5-2-1-3-6-18/h1-8,16,21H,9-15,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMZSXSCGAMZPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)C(=O)N3CCOC(C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,5-dimethoxyphenyl)-N'-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}urea](/img/structure/B3922573.png)

![N-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B3922585.png)

![2-ethoxy-6-{[3-(2-hydroxyethyl)-4-(3-thienylmethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3922597.png)
![6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3922600.png)
![4-{2-[(4-chlorophenyl)thio]ethoxy}-3-methoxybenzaldehyde thiosemicarbazone](/img/structure/B3922616.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-(3-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3922624.png)
![7-chloro-4-methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]quinolin-2-amine](/img/structure/B3922628.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(4-pyridinyl)acetamide](/img/structure/B3922636.png)
![N-(3,5-dimethylphenyl)-N'-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]malonamide](/img/structure/B3922645.png)
![N'-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}acetohydrazide](/img/structure/B3922653.png)
![5'-methyl-5-phenyl-3-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}-3H,3'H-4,4'-biimidazole](/img/structure/B3922654.png)
